molecular formula C14H23N3O4S B5519150 1-[(dimethylamino)sulfonyl]-N-(2-furylmethyl)-N-methyl-4-piperidinecarboxamide

1-[(dimethylamino)sulfonyl]-N-(2-furylmethyl)-N-methyl-4-piperidinecarboxamide

Cat. No.: B5519150
M. Wt: 329.42 g/mol
InChI Key: YXNBUHVAPFVHDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(dimethylamino)sulfonyl]-N-(2-furylmethyl)-N-methyl-4-piperidinecarboxamide is a useful research compound. Its molecular formula is C14H23N3O4S and its molecular weight is 329.42 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 329.14092740 g/mol and the complexity rating of the compound is 481. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Sulfonamides in Clinical and Research Applications

Sulfonamides, characterized by the sulfonamide group (-SO2NH2), have seen widespread application in clinical settings and scientific research. This class of compounds, including 1-[(dimethylamino)sulfonyl]-N-(2-furylmethyl)-N-methyl-4-piperidinecarboxamide, exhibits a diverse range of biological activities, making them valuable in various therapeutic areas. Sulfonamides have been instrumental in developing diuretics, carbonic anhydrase inhibitors (CAIs), antiepileptics, antipsychotics, and COX2 inhibitors. Recent research highlights the exploration of sulfonamides in targeting tumor-associated isoforms CA IX/XII, indicating their potential in cancer therapy. Moreover, compounds like apricoxib and pazopanib, which incorporate the sulfonamide group, demonstrate significant antitumor activity. The structural motif of sulfonamides continues to be a focus for developing selective antiglaucoma drugs and antitumor agents (Carta, Scozzafava, & Supuran, 2012).

N-sulfonylamino Azinones and Their Biological Significance

N-sulfonylamino azinones represent a subset of sulfonamides with significant preclinical importance. Extensive research into their biological activities has unveiled their roles as diuretics, antihypertensives, anti-inflammatories, and anticancer agents. Notably, this research avenue has opened up potential treatments for neurological disorders, such as epilepsy and schizophrenia, through competitive AMPA receptor antagonism. The versatility of N-sulfonylamino azinones underscores the broad application spectrum of sulfonamides in medicinal chemistry, further emphasizing the critical role of sulfonamide-based compounds in developing new therapeutic strategies (Elgemeie, Azzam, & Elsayed, 2019).

Dimethyl Sulfoxide (DMSO) in Scientific Research

Dimethyl sulfoxide (DMSO), though not a sulfonamide, shares the sulfonyl group and is extensively used in research and clinical applications due to its unique properties. DMSO's ability to penetrate biological membranes, serve as a solvent for otherwise insoluble substances, and its role as a free radical scavenger, make it invaluable in studying drug delivery mechanisms, cryopreservation, and as a therapeutic agent. Its applications span from facilitating drug absorption to acting as an anti-inflammatory agent, demonstrating the versatility and importance of sulfonyl-containing compounds in scientific research and therapy (Kiefer, Noack, & Kirchner, 2011).

Properties

IUPAC Name

1-(dimethylsulfamoyl)-N-(furan-2-ylmethyl)-N-methylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O4S/c1-15(2)22(19,20)17-8-6-12(7-9-17)14(18)16(3)11-13-5-4-10-21-13/h4-5,10,12H,6-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXNBUHVAPFVHDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(CC1)C(=O)N(C)CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.